(R)-Isoflurane

Description

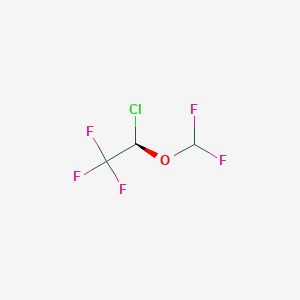

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWKPBJCKXDKJR-SFOWXEAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(F)(F)F)(OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904679 | |

| Record name | (R)-(-)-Isoflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133098-04-1 | |

| Record name | Isoflurane, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133098041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-Isoflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFLURANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0698S01AUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of R Isoflurane

Interactions with Neurotransmitter Receptors

The anesthetic state induced by (R)-isoflurane is a result of its combined effects on multiple neurotransmitter receptor systems. It enhances the activity of inhibitory receptors while simultaneously suppressing excitatory ones, a dual action that profoundly depresses neuronal communication.

Gamma-Aminobutyric Acid (GABAA) Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the brain, is a critical target for this compound. nih.govcapes.gov.br Its interaction with this receptor is a cornerstone of its anesthetic effect.

This compound functions as a positive allosteric modulator of GABAA receptors. nih.gov This means it binds to a site on the receptor protein distinct from the binding site for its natural ligand, GABA. This binding event enhances the receptor's affinity for GABA and potentiates the physiological response. The GABAA receptor is a ligand-gated chloride ion channel. When activated, it opens to allow chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron's membrane, making it more difficult to fire an action potential and thus inhibiting neurotransmission. By amplifying the effect of GABA, this compound increases this chloride ion flux, leading to a more potent and sustained inhibition of neuronal activity. psu.edu

The interaction between isoflurane (B1672236) and the GABAA receptor is stereoselective, meaning the (R) and (S) enantiomers exhibit different levels of activity. Research has shown that at moderate to high anesthetic concentrations, the potentiation of GABA-induced chloride currents is different for the two isomers. nih.gov One study found that at a concentration near the EC50 for general anesthesia (310 μM), S(+)-isoflurane was approximately twice as effective as R(-)-isoflurane in potentiating currents activated by low (2 μM) GABA concentrations. nih.gov This stereoselectivity underscores the specific, three-dimensional nature of the binding interaction between the anesthetic molecule and its target on the receptor.

| Enantiomer | Concentration (at 2 µM GABA) | Relative Potentiation of GABA-Induced Currents |

| (S)-Isoflurane | 310 µM | More potent |

| This compound | 310 µM | Less potent |

| Table 1: Comparative stereoselective effects of isoflurane enantiomers on GABAA receptor potentiation. Data indicates that S(+)-isoflurane is a more potent positive allosteric modulator than R(-)-isoflurane at clinically relevant concentrations. nih.gov |

Glycine (B1666218) Receptor Potentiation

Beyond the GABA system, this compound also enhances the function of glycine receptors. These receptors are another major class of inhibitory ligand-gated chloride channels, with a particularly high concentration in the spinal cord and brainstem. The potentiation of glycine receptors by isoflurane contributes significantly to its immobilizing effects by depressing motor neuron activity. nih.gov Studies have demonstrated that both GABAA and glycine receptors contribute almost equally to the depressant actions of isoflurane on spinal ventral horn neurons. nih.gov This dual enhancement of two distinct inhibitory systems highlights the multifaceted approach by which this compound achieves profound central nervous system depression.

N-Methyl-D-Aspartate (NMDA) Receptor Inhibition

Complementing its enhancement of inhibitory signaling, this compound also diminishes excitatory neurotransmission through its interaction with N-Methyl-D-Aspartate (NMDA) receptors. nih.govnih.gov These receptors are a critical component of the excitatory glutamate (B1630785) system and are integral to synaptic plasticity, learning, and memory.

This compound acts as a non-competitive antagonist at NMDA receptors, which means it inhibits receptor function without directly competing with glutamate or glycine for their binding sites. rsds.orgwikipedia.org This inhibition is reversible and concentration-dependent. rsds.org Research on recombinant NMDA receptors expressed in Xenopus oocytes has shown that isoflurane inhibits both NR1/NR2A and NR1/NR2B subtypes. rsds.org The inhibition appears to be primarily mediated through interaction with the NR1 subunit, as the NR2 subunit does not seem to greatly modulate the anesthetic's effects. rsds.org By blocking the ion channel of the NMDA receptor, isoflurane prevents the influx of calcium ions (Ca²⁺) that normally occurs upon receptor activation. This reduction in excitatory signaling is thought to contribute significantly to the amnesic and hypnotic properties of the anesthetic. nih.gov

| Receptor Subtype | Effect of Isoflurane | Consequence |

| NR1/NR2A | Inhibition | Reduction of excitatory neurotransmission |

| NR1/NR2B | Inhibition | Reduction of excitatory neurotransmission |

| Table 2: Inhibition of NMDA receptor subtypes by isoflurane. Isoflurane demonstrates non-competitive antagonism at different NMDA receptor subtypes, contributing to its overall anesthetic effect by dampening excitatory pathways. rsds.org |

Role in Glutamate Excitotoxicity Inhibition

Excitotoxicity, a pathological process by which excessive stimulation by the neurotransmitter glutamate leads to neuronal damage, is a key area of interest in anesthetic mechanisms. Isoflurane has been shown to mitigate this process through its interaction with glutamate receptors.

Ion Channel Modulation

The interaction of this compound with various ion channels is fundamental to its anesthetic properties. Stereoselective effects have been observed, suggesting direct binding to channel proteins rather than a non-specific action on the lipid membrane. nih.govnih.gov

Potassium Channel Activation and Conduction Inhibition

Two-pore domain potassium (K2P) channels, which contribute to the resting membrane potential of neurons, are significant targets for volatile anesthetics. acs.orgnih.govnih.gov Activation of these channels, such as TWIK-related acid-sensitive K+ (TASK) and TWIK-related K+ (TREK) channels, leads to membrane hyperpolarization and a reduction in neuronal excitability. acs.orgwjgnet.com Racemic isoflurane activates both TREK-1 and TASK channels. wjgnet.com

Crucially, the effects of isoflurane on potassium channels can be stereospecific. In studies on molluscan central nervous system neurons, the S(+)-isomer of isoflurane was found to be approximately twice as effective as the R(-)-isomer in eliciting an anesthetic-activated potassium current, IK(An). nih.gov This suggests that this compound is a less potent activator of this specific potassium current compared to its counterpart. This differential activation underscores the importance of direct protein interaction in the mechanism of action of isoflurane enantiomers. nih.govwjgnet.com

Voltage-Gated Sodium Channel Inhibition

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials. Their inhibition is a key mechanism by which volatile anesthetics suppress synaptic transmission. nih.govresearchgate.net Isoflurane inhibits Nav channels in a manner that depends on the channel's state, showing a greater effect on inactivated channels. researchgate.netnih.gov

Studies using racemic isoflurane have revealed a significant differential effect on various neuron types in the prefrontal cortex. nih.govnih.govfrontiersin.org Isoflurane inhibits peak Nav currents more potently in excitatory pyramidal neurons than in inhibitory parvalbumin (PV+) interneurons. nih.govnih.gov At clinically relevant concentrations, isoflurane inhibited peak Nav currents in pyramidal neurons by approximately 36%, compared to about 19% in PV+ neurons. nih.govnih.govfrontiersin.org This is attributed to the fact that the voltage of half-maximal inactivation is more depolarized in PV+ neurons, making them less susceptible to isoflurane's effects. nih.govnih.gov This selective suppression of excitatory neurons over inhibitory ones may contribute significantly to the net depression of cortical circuits during anesthesia. nih.govnih.gov The specific stereoselective contribution of this compound to this differential effect has not been detailed.

Table 1: Differential Inhibition of Voltage-Gated Sodium Channels by Racemic Isoflurane

| Neuron Type | Location | Peak Nav Current Inhibition (%) | Reference |

|---|---|---|---|

| Pyramidal | Prefrontal Cortex | 35.95 ± 13.32 | nih.govnih.gov |

| Parvalbumin (PV+) | Prefrontal Cortex | 19.24 ± 16.04 | nih.govnih.gov |

By inhibiting presynaptic voltage-gated sodium channels, isoflurane indirectly reduces neurotransmitter release by limiting the depolarization required to open presynaptic voltage-gated calcium channels. However, isoflurane also has direct effects on these calcium channels. eneuro.org

Studies on specific calcium channel subtypes have revealed nuanced effects. Racemic isoflurane potently blocks presynaptic R-type (CaV2.3) calcium channels, which are involved in inhibitory synaptic transmission. nih.govnih.gov The IC50 for this block was found to be 206 ± 22 µM. nih.govnih.gov Conversely, when the enantiomers of isoflurane were tested on N-type calcium channels, no stereoselectivity was observed; 0.6 mM of the S(+)-isomer and the R(-)-isomer produced nearly identical inhibition (22% vs. 23%, respectively). oup.com This indicates that for N-type channels, this compound and (S)-isoflurane are equipotent. The anesthetic also impacts intracellular calcium dynamics by reducing both baseline and stimulation-evoked increases in endoplasmic reticulum calcium concentrations. eneuro.org

Plasma Membrane Calcium ATPase (PMCA) Inhibition

The Plasma Membrane Calcium ATPase (PMCA) is an essential transport protein that ejects calcium from the cell, playing a critical role in maintaining low intracellular calcium concentrations. Research has shown that racemic isoflurane inhibits the activity of the Ca2+-ATPase pump in synaptic plasma membranes in a dose-dependent manner. This inhibition disrupts cellular calcium homeostasis, which has been postulated as a potential mechanism of anesthetic action. The specific stereoselective effects of this compound on PMCA have not been described in the reviewed literature.

Intracellular and Synaptic Effects

The anesthetic properties of this compound are underpinned by its ability to modulate fundamental cellular processes, including intercellular communication, mitochondrial function, and synaptic transmission. These actions collectively contribute to the state of general anesthesia.

Binding to Mitochondrial Enzymes (e.g., ATP Synthase, NADH Dehydrogenase)

Mitochondria are critical for neuronal function, providing the necessary ATP to maintain ion gradients and power synaptic transmission. Emerging evidence suggests that mitochondrial enzymes are important targets for volatile anesthetics.

NADH Dehydrogenase (Complex I): Isoflurane has been shown to inhibit the activity of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a key enzyme in the electron transport chain. nih.govnih.gov This inhibition leads to a decrease in ATP synthesis and can impact synaptic processes that are highly dependent on energy, such as neurotransmitter recycling. nih.govescholarship.org Studies on pig heart submitochondrial particles have demonstrated a dose-dependent inhibition of NADH oxidation by racemic isoflurane. nih.gov At a concentration of approximately 2 Minimum Alveolar Concentration (MAC), isoflurane reduced NADH:ubiquinone oxidoreductase activity by about 20%. nih.gov

Interestingly, a study on isolated rat hepatocytes revealed a stereoselective effect of isoflurane enantiomers on ATP preservation during anoxia. The (-)-isomer, which corresponds to this compound, was found to be approximately 2.5-fold more potent than the (+)-isomer in preserving ATP levels. nih.gov This suggests that this compound may have a more pronounced effect on mitochondrial function under hypoxic conditions, although the precise molecular basis for this difference in terms of direct enzyme binding requires further elucidation.

ATP Synthase (Complex V): The direct interaction of this compound with ATP synthase is less clear. While some studies on racemic isoflurane did not find a direct inhibitory effect on ATP synthase activity, the observed preservation of ATP by the (R)-enantiomer in hepatocytes could imply an indirect influence on ATP production or consumption pathways. nih.gov

Interactive Data Table: Effect of Isoflurane on Mitochondrial Respiration

| Parameter | Organism/Tissue | Preparation | Isoflurane Concentration | Observed Effect | Citation |

| NADH Oxidation | Pig Heart | Sub-mitochondrial Particles | Dose-dependent | Inhibition | nih.gov |

| NADH:Ubiquinone Oxidoreductase Activity | Pig Heart | Sub-mitochondrial Particles | ~2 MAC | ~20% reduction | nih.gov |

| ATP Preservation (Anoxia) | Rat | Isolated Hepatocytes | Not specified | (-) isomer ~2.5x more potent than (+) isomer | nih.gov |

Alteration of Synaptic Transmission and Neuronal Communication

The primary functional consequence of this compound's molecular actions is the alteration of synaptic transmission and neuronal communication, leading to the state of anesthesia. This is achieved through a combination of presynaptic and postsynaptic effects.

Postsynaptic Effects: A key site of action for isoflurane is the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. Isoflurane potentiates the action of GABA on these receptors, leading to increased chloride influx and hyperpolarization of the postsynaptic neuron, thus enhancing inhibitory neurotransmission. nih.gov Importantly, this potentiation is stereoselective. Studies on acutely dissociated cerebellar Purkinje neurons have demonstrated that at the EC50 concentration for general anesthesia, S(+)-isoflurane is approximately twofold more effective than R(-)-isoflurane at potentiating GABA-induced chloride currents. nih.govnih.gov This indicates that this compound is a less potent positive allosteric modulator of GABAA receptors compared to its enantiomer.

In contrast to its effects on inhibitory transmission, isoflurane generally depresses excitatory synaptic transmission. It has been shown to reduce the amplitude of excitatory postsynaptic potentials (EPSPs) in the hippocampus. nih.gov While some studies suggest a postsynaptic site of action, others point towards a primary presynaptic mechanism for the reduction in excitatory transmission. nih.gov

The combination of reduced excitatory neurotransmitter release and, to a lesser extent for the (R)-enantiomer, enhanced inhibitory neurotransmission, leads to a profound suppression of neuronal activity and a breakdown in communication between different brain regions, a hallmark of the anesthetic state.

Interactive Data Table: Stereoselective Effects of Isoflurane on GABAA Receptors

| Parameter | Preparation | Isoflurane Enantiomer | Potency | Citation |

| Potentiation of GABA-induced Cl- current | Cerebellar Purkinje Neurons | S(+)-Isoflurane | More potent | nih.govnih.gov |

| Potentiation of GABA-induced Cl- current | Cerebellar Purkinje Neurons | R(-)-Isoflurane | Less potent | nih.govnih.gov |

Enantiomeric Differences in Biological Potency

The anesthetic effects of isoflurane are believed to result from its interaction with various ion channels and receptors in the central nervous system. Studies comparing the potency of (R)- and (S)-isoflurane have shown that while the differences are often modest, they are consistently observed across various targets, suggesting a degree of stereospecificity in their action.

Comparative Efficacy of (R)- and (S)-Isoflurane in Modulating Anesthetic Targets

Research has demonstrated that the (S)-enantiomer of isoflurane is generally more potent than the (R)-enantiomer in modulating key anesthetic targets. nih.gov This difference, though typically less than twofold, points to specific chiral interactions.

One of the primary targets for volatile anesthetics is the γ-aminobutyric acid type A (GABA(_A)) receptor, an important mediator of inhibitory neurotransmission. nih.govnih.gov Studies have shown that (S)-isoflurane is more potent and efficacious in enhancing the function of GABA(_A) receptors. For instance, (S)-isoflurane was found to be approximately 1.6 times more potent than this compound in augmenting GABA-gated chloride flux. nih.gov Similarly, the (S)(+) isomer was more effective at enhancing [³H]flunitrazepam binding to the GABA(_A) receptor complex. nih.gov

The following table summarizes the comparative efficacy of isoflurane enantiomers on a key anesthetic target.

| Anesthetic Target | Observation | Potency Ratio (S:R) | Reference |

| GABA(_A) Receptor | Augmentation of GABA-gated Chloride (Cl⁻) flux | ~1.6 : 1 | nih.gov |

| GABA(_A) Receptor | Enhancement of [³H]flunitrazepam binding | (S) > (R) | nih.gov |

Conflicting Findings on Anesthetic Index Equivalency Between Enantiomers

The anesthetic index, a measure of the relative safety of an anesthetic, is typically calculated as the ratio of the concentration causing a specific toxic effect (like apnea) to the effective anesthetic concentration (Minimum Alveolar Concentration or MAC). While the (S)-enantiomer is generally more potent, studies on whether this translates to a different anesthetic index compared to the (R)-enantiomer have yielded conflicting results.

Some in vivo studies in animals have reported that (S)-isoflurane is about 50% more potent than this compound, with a MAC of 1.06% for (S)(+) versus 1.62% for (R)(−) in one rat study. researchgate.net Another study found that wild-type Caenorhabditis elegans were approximately 30% more sensitive to the (+) isomer of isoflurane. nih.gov However, other research has found no statistically significant difference in the MAC values between the enantiomers in rats (0.0144 atm for S(+) vs. 0.0169 atm for R(−)). nih.govresearchgate.net

These discrepancies may arise from differences in experimental models, species, and the specific endpoints measured. nih.govnih.gov For example, genetic variations within organisms can affect their sensitivity to different enantiomers. nih.gov The ability to distinguish between isoflurane stereoisomers appears to be linked to genetic loci that are distinct from those that differentiate between stereoisomers of other anesthetics like halothane, suggesting multiple and complex sites of action. nih.gov Therefore, while there is evidence for stereoselective potency, a clear consensus on the equivalency of the anesthetic index for (R)- and (S)-isoflurane remains elusive.

Chiral Interactions with Macromolecules

The stereoselective effects of isoflurane enantiomers strongly imply direct interactions with chiral macromolecules, primarily proteins. nih.gov Conversely, the lack of stereoselectivity in other interactions, such as with lipid membranes, helps to refine the understanding of anesthetic mechanisms.

Stereospecific Binding to Proteins (e.g., Bovine Serum Albumin)

Bovine Serum Albumin (BSA) is a well-characterized protein often used as a model to study drug-protein binding. nih.govpnas.org Investigations using 19F nuclear magnetic resonance (NMR) spectroscopy have been conducted to determine if isoflurane binding to BSA is stereoselective. nih.govnih.gov

These studies found no stereoselectivity in the static binding parameters. The dissociation constants (K(_D)) for (R)(−)-isoflurane, (S)(+)-isoflurane, and the racemic mixture were virtually identical, at approximately 1.3 mM. nih.gov This indicates that under equilibrium conditions, both enantiomers bind to BSA with the same affinity.

| Binding Parameter | This compound | (S)-Isoflurane | Observation | Reference |

| Dissociation Constant (K(_D)) | ~1.3 mM | ~1.3 mM | No Stereoselectivity | nih.gov |

| Binding/Unbinding Rate | Faster | Slower | Stereoselectivity Observed | nih.govnih.gov |

Absence of Stereoselective Partitioning into Lipid Bilayers

A long-standing debate in anesthesiology concerns whether anesthetics act primarily on proteins or by perturbing the lipid bilayer of cell membranes. nih.gov The observation of stereoselectivity provides a powerful tool to investigate this question. If isoflurane's effects were primarily due to non-specific interactions with the lipid membrane, one would not expect to see differences between the enantiomers.

To test this, researchers have measured the partition coefficients of (R)- and (S)-isoflurane between water and lipid bilayers of varying compositions. capes.gov.brnih.govcore.ac.uk These experiments consistently found equal partitioning of the two optical isomers. The ratio of the partition coefficient for (S)(+)-isoflurane to that of (R)(−)-isoflurane was found to be approximately 1.01, indicating no significant difference. nih.gov This was true for lipid bilayers composed of phosphatidylcholine and phosphatidic acid, both with and without cholesterol. capes.gov.brnih.gov

Stereoselective Immunomodulation

Inhalational anesthetics, including isoflurane, are known to have immunomodulatory effects, interacting with various components of the innate and adaptive immune systems. frontiersin.orgradiusohio.comnih.gov These interactions can influence immune cell function, which is particularly relevant in surgical settings.

Evidence suggests that the immunomodulatory effects of isoflurane may also be stereoselective. A key target in this regard is the Leukocyte Function-Associated Antigen-1 (LFA-1), an adhesion molecule crucial for immune cell migration and the formation of the immunological synapse. nih.govmedium.com

Initial X-ray crystallography studies suggested that only (S)-isoflurane bound specifically to LFA-1. nih.gov However, subsequent functional studies have shown that both enantiomers can bind to and inhibit LFA-1. nih.govresearchgate.net Importantly, these functional assays revealed that (S)-isoflurane inhibits the binding of LFA-1 to its ligand (ICAM-1) approximately 50% more potently than this compound. nih.gov This demonstrates a functional enantioselectivity for an important immunological protein. nih.govresearchgate.net This finding aligns with Pfeiffer's rule, which suggests that drugs with lower potency, like isoflurane, would exhibit modest stereoselectivity. nih.gov The differential effects of (R)- and (S)-isoflurane on immune cells like T-lymphocytes and monocytes could have clinical implications, though this area requires further investigation. plos.org

Inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1) and ICAM-1 Binding

A significant focus of research into the stereoselective effects of isoflurane has been on the interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). LFA-1 is an integrin receptor found on the surface of leukocytes, and its binding to ICAM-1, which is expressed on various cells including the endothelium, is a crucial step in inflammatory processes such as leukocyte adhesion and migration to sites of inflammation. nih.govnih.gov

Studies have shown that both (R)- and (S)-isoflurane can inhibit the binding of LFA-1 to ICAM-1. nih.govplos.org This is contrary to some initial X-ray crystallography studies which suggested that only the (S)-enantiomer could bind to a specific allosteric site on LFA-1, known as the "lovastatin site", due to steric hindrance that would prevent the (R)-enantiomer from fitting. nih.govresearchgate.net However, solution-based binding assays and functional studies have since confirmed that both enantiomers are capable of binding to and inhibiting LFA-1. nih.govplos.org

Despite both enantiomers having an inhibitory effect, a clear stereoselectivity has been observed in their potency. Functional assays using flow cytometry to measure the binding of ICAM-1 to cells overexpressing LFA-1 have demonstrated that (S)-isoflurane is a more potent inhibitor than this compound. nih.govplos.org Specifically, (S)-isoflurane was found to inhibit ICAM-1 binding approximately 50% more potently than this compound. nih.govplos.org This indicates a functional enantioselectivity of the isoflurane enantiomers in their interaction with LFA-1. nih.gov

The table below summarizes the differential inhibitory effects of this compound and (S)-isoflurane on LFA-1: ICAM-1 binding as observed in cell-based functional assays.

| Isoflurane Enantiomer | Relative Potency in Inhibiting LFA-1:ICAM-1 Binding | Binding to LFA-1 Allosteric Site |

|---|---|---|

| This compound | Less Potent | Confirmed in solution-based assays |

| (S)-Isoflurane | More Potent (approx. 50% greater than this compound) | Confirmed in solution-based assays and crystallography |

This modest stereoselectivity is consistent with Pfeiffer's rule, which suggests that drugs administered at high concentrations, such as general anesthetics, tend to exhibit less pronounced stereoselectivity. nih.gov

Differential Functional Stereoselectivity in Immune Responses

The differential effects of (R)- and (S)-isoflurane are not limited to the LFA-1/ICAM-1 interaction and extend to broader immune responses, although this area is less extensively studied. The stereoselective inhibition of LFA-1 function has direct implications for various immune processes that rely on this pathway, such as the formation of the immunological synapse and the cytotoxic activity of Natural Killer (NK) cells. nih.govnih.gov Since LFA-1 is crucial for the ability of NK cells to bind to and eliminate target cells, the more potent inhibition by (S)-isoflurane suggests a greater potential to suppress NK cell-mediated cytotoxicity compared to this compound. nih.gov Studies on racemic isoflurane have indeed confirmed its ability to attenuate NK cell cytotoxicity, at least in part through its effects on LFA-1. nih.gov

Beyond LFA-1, the principle of stereoselectivity likely applies to other immune cell functions. Racemic isoflurane has been shown to have a variety of effects on the immune system, including the induction of apoptosis in T and B lymphocytes and a reduction in the Th1/Th2 ratio. frontiersin.org Furthermore, isoflurane can influence the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Given the established stereoselectivity in the central nervous system and in LFA-1 interactions, it is plausible that the (R) and (S) enantiomers of isoflurane contribute differently to these immunomodulatory effects. nih.govnih.gov

For instance, studies on neuronal ion channels have shown clear stereoselectivity, with the (+)-isomer (S-isoflurane) being more effective at modulating certain potassium and nicotinic acetylcholine (B1216132) receptors at anesthetic concentrations. nih.gov This highlights that the differential interaction of the enantiomers with protein targets is a recurring theme. While direct comparative studies on the stereoselective effects of isoflurane enantiomers on cytokine profiles and lymphocyte apoptosis are not as well-documented as for LFA-1, the existing evidence strongly suggests that the immunological effects of racemic isoflurane are a composite of the distinct actions of its (R) and (S) components.

The following table provides a summary of the observed and potential differential effects of isoflurane enantiomers on various immune functions.

| Immune Function | Observed/Potential Effect of this compound | Observed/Potential Effect of (S)-Isoflurane | Evidence Level |

|---|---|---|---|

| LFA-1/ICAM-1 Binding Inhibition | Inhibitory, but less potent | More potent inhibitor | Directly demonstrated in functional assays nih.govplos.org |

| NK Cell Cytotoxicity | Potentially less inhibitory | Potentially more inhibitory due to greater LFA-1 inhibition | Inferred from LFA-1 data and studies on racemic isoflurane nih.gov |

| T-Cell and B-Cell Apoptosis | Contribution to overall effect is likely distinct from (S)-enantiomer | Contribution to overall effect is likely distinct from (R)-enantiomer | Hypothesized based on studies with racemic isoflurane and established stereoselectivity frontiersin.org |

| Cytokine Production (e.g., TNF-α, IL-6) | Differential contribution to modulation is plausible | Differential contribution to modulation is plausible | Hypothesized based on studies with racemic isoflurane and established stereoselectivity nih.gov |

Physicochemical Properties

The enantiomers of isoflurane (B1672236) share most of their physical and chemical properties. They have the same molecular weight, boiling point, density, and solubility. nih.gov The defining difference is their interaction with plane-polarized light; one enantiomer rotates the light to the right (dextrorotatory, (+)), and the other rotates it to the left (levorotatory, (-)) by an equal and opposite amount. For isoflurane, the (R)-enantiomer is levorotatory ((-)-isoflurane).

A more subtle, but biologically crucial, difference lies in their interaction with other chiral molecules. While the partitioning of (R)- and (S)-isoflurane into achiral lipid membranes is virtually identical, their binding to chiral protein targets can differ significantly. nih.govnih.gov

Interactive Table 1: Comparative Physicochemical Data of Isoflurane Enantiomers

| Property | (R)-Isoflurane | (S)-Isoflurane | Racemic Isoflurane | Note |

|---|---|---|---|---|

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | 0 | The defining difference between enantiomers. |

| Partition Ratio (S/R) in PC/PA Bilayers | 1.011 ± 0.002 (Ratio of S to R) | 1.011 ± 0.002 (Ratio of S to R) | N/A | Demonstrates equal partitioning in simple lipid bilayers. nih.gov |

| Partition Ratio (S/R) in PC/CHOL/PA Bilayers | 1.018 ± 0.010 (Ratio of S to R) | 1.018 ± 0.010 (Ratio of S to R) | N/A | Demonstrates equal partitioning even with cholesterol present. nih.gov |

| Molar Partition Coefficient in PC/PA | N/A | N/A | 165 ± 10 | Represents overall solubility in the lipid phase. nih.gov |

| Molar Partition Coefficient in PC/CHOL/PA | N/A | N/A | 49 ± 4 | Represents overall solubility in the lipid phase containing cholesterol. nih.gov |

PC: Phosphatidylcholine, PA: Phosphatidic Acid, CHOL: Cholesterol

Neurobiological Impact: Neuroprotection and Neurotoxicity of R Isoflurane

Mechanisms of Neuroprotection

(R)-isoflurane confers neuroprotection through a variety of complex mechanisms. nih.gov These include mitigating the harmful effects of excessive neuronal excitation and activating several critical intracellular signaling pathways that promote cell survival and resilience. nih.govresearchgate.net

Excitotoxicity, a pathological process by which nerve cells are damaged and killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785), is a major contributor to neuronal injury during events like a stroke. nih.govnih.gov this compound demonstrates potent anti-excitotoxic effects. Research indicates that isoflurane (B1672236) can inhibit the excitotoxicity that occurs due to the buildup of glutamate during an ischemic event, thereby reducing necrosis. researchgate.net This is achieved through multiple actions:

Antagonism of Glutamate Receptors : In both in vitro and in vivo models, isoflurane has been shown to antagonize glutamate receptors. researchgate.net By doing so, it reduces the influx of calcium ions into neurons, a key step in the excitotoxic cascade.

Agonism of GABA Receptors : Isoflurane acts as an agonist for γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain. researchgate.netnih.gov This action enhances neuronal inhibition, counteracting the excessive excitation seen during ischemic episodes. nih.gov

Inhibition of Synaptic Vesicle Recycling : Isoflurane can disrupt the dynamics of excitatory neurotransmitters by inhibiting mitochondrial complex I. This leads to a failure in synaptic vesicle recycling, thus reducing the release of excitatory neurotransmitters. nih.gov

This compound's neuroprotective effects are also mediated by its ability to modulate key intracellular signaling pathways that are crucial for cell survival and apoptosis.

The activation of inducible nitric oxide synthase (iNOS) is a significant mechanism in isoflurane-mediated neuroprotection. nih.gov Studies have shown that isoflurane preconditioning leads to an increase in nitric oxide, which is thought to be a mediator of its protective effects. nih.gov The neuroprotection conferred by isoflurane was abolished when a nitric oxide inhibitor, aminoguanidine, was used. nih.gov Small increases in the expression of the iNOS protein have been linked to both neuroprotection and cardioprotection. nih.gov This pathway is believed to be activated via the Hypoxia Inducible Factor (HIF-1α) pathway. nih.gov

A prominent theory suggests that isoflurane exerts its effects by interacting with membrane lipids, leading to the activation of the Sphingosine (B13886) Kinase/Sphingosine-1-Phosphate (SK/S1P) pathway. nih.gov Sphingosine-1-phosphate (S1P) is a critical signaling molecule produced from the metabolism of sphingomyelin. frontiersin.org

Activation and Downstream Effects : Isoflurane treatment activates sphingosine kinase, which in turn increases the levels of S1P. researchgate.netnih.gov This activation subsequently upregulates the Extracellular signal-regulated kinases (ERK)/Mitogen-activated protein kinase (MAPK)/Protein Kinase B (Akt) pathway, which is known to promote cell growth and survival. nih.gov Studies have confirmed that isoflurane induces the phosphorylation of ERK MAPK and increases SK1 expression and activity. nih.gov

Inhibitor Studies : The critical role of this pathway is highlighted by experiments where the administration of inhibitors for S1P (like VPC23019) or PI3K (like wortmannin) completely reversed the neuroprotective effects of isoflurane. researchgate.netnih.gov This confirms that the S1P/PI3K/Akt signaling pathway is essential for isoflurane-induced neuroprotection. researchgate.netnih.gov

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a well-established pro-survival signaling cascade that plays a crucial role in inhibiting apoptosis. Isoflurane has been shown to modulate this pathway to protect neurons.

Preventing Apoptosis : Isoflurane activates Akt and enhances the expression of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. researchgate.net Activated Akt phosphorylates and regulates downstream targets, ultimately leading to the inhibition of apoptosis.

Caspase-3 Regulation : A key downstream effect of Akt activation is the reduction of cleaved caspase-3 levels. nih.gov Caspase-3 is a primary executioner caspase in the apoptotic pathway. By preserving Akt phosphorylation, isoflurane treatment leads to a significant decrease in cleaved caspase-3, thereby promoting neuron survival. researchgate.netnih.gov In contrast, some studies have shown that isoflurane can increase caspase-3 expression, suggesting the context and cell type are critical. researchgate.net

Hypoxia Inducible Factor-1 alpha (HIF-1α) is a transcription factor that plays a pivotal role in the cellular response to low oxygen levels (hypoxia) and in cell survival. nih.govuni-freiburg.de

Upregulation by Isoflurane : Isoflurane preconditioning has been found to activate HIF-1α. nih.govuni-freiburg.de It induces a time- and concentration-dependent increase in HIF-1α protein. nih.gov

Mechanism of Action : The activation of HIF-1α by isoflurane appears to be mediated, at least in part, by the ERK1/2 pathway. nih.gov Inhibition of ERK1/2 phosphorylation partially negates the accumulation of HIF-1α protein induced by isoflurane preconditioning. nih.gov

Downstream Gene Expression : Activated HIF-1α enhances the transcription of genes that promote cell survival, including inducible nitric oxide synthase (iNOS). nih.govnih.gov This links the HIF-1α pathway directly to the iNOS pathway, creating a coordinated neuroprotective response. nih.gov

Research Findings on this compound's Neuroprotective Pathways

The following table summarizes key research findings related to the neuroprotective mechanisms of this compound.

| Pathway | Key Findings | Model System | Reference(s) |

| Anti-Excitotoxicity | Reduces extracellular glutamate during ischemia; acts as a GABA receptor agonist. | In vitro and in vivo models | nih.gov, researchgate.net |

| iNOS Pathway | Induces an increase in nitric oxide; neuroprotection is abolished by an iNOS inhibitor (aminoguanidine). | Hypoxic insult model | nih.gov |

| SK/S1P & ERK/MAPK/Akt | Activates sphingosine kinase and upregulates the ERK/MAPK/Akt pathway, increasing cell survival. | Neonatal hypoxic-ischemic brain injury model; human endothelial cells | nih.gov, researchgate.net, nih.gov, nih.gov |

| PI3K/Akt & Caspase-3 | Preserves Akt phosphorylation and significantly reduces levels of cleaved caspase-3. | Neonatal hypoxic-ischemic brain injury model | nih.gov |

| HIF-1α Activation | Preconditioning activates HIF-1α, which protects neurons against oxygen-glucose deprivation-induced injury. | Rat hippocampal neurons | nih.gov, uni-freiburg.de |

Activation of Intracellular Signaling Pathways

TREK1-Channel Activation

This compound has been shown to exert neuroprotective effects through the activation of the TWIK-related potassium (TREK-1) channel, a member of the two-pore-domain potassium (K2P) channel family. These channels are crucial in modulating neuronal excitability and are implicated in cellular protection mechanisms against ischemic insults.

Research indicates that isoflurane, and by extension its enantiomers, directly activates TREK-1 channels. This activation leads to neuronal hyperpolarization, which can counteract the excessive neuronal depolarization associated with excitotoxicity, a key event in ischemic brain injury. Studies have demonstrated that isoflurane-induced neuroprotection in models of spinal cord ischemic injury is associated with the upregulation of TREK-1. In these models, both the mRNA and protein expression of TREK-1 were significantly increased following isoflurane preconditioning. nih.gov Furthermore, in vitro studies have shown that overexpression of TREK-1 can decrease apoptosis and reduce levels of nicotinamide (B372718) adenine (B156593) dinucleotide hydrate (B1144303) (NADH), a molecule implicated in the generation of reactive oxygen species. nih.gov Conversely, silencing the TREK-1 gene has been shown to diminish the neuroprotective effects of isoflurane, leading to increased caspase-3 activity, a key enzyme in the apoptotic cascade. nih.gov

Molecular dynamics simulations and mutagenesis studies have begun to elucidate the binding site for isoflurane on the TREK-1 channel, suggesting a mobile interaction within a specific binding pocket. elifesciences.org The activation of TREK-1 by isoflurane is dose-dependent, with an EC50 of 735 ± 192 µM for azi-isoflurane, a photoreactive analog. elifesciences.org

Table 1: Effect of Isoflurane on TREK-1 Expression and Neuronal Apoptosis

| Experimental Condition | TREK-1 mRNA Expression | TREK-1 Protein Expression | Caspase-3 Activity (with TREK-1 silencing) |

|---|---|---|---|

| Sham Operation | Baseline | Baseline | Not Applicable |

| Ischemia | No significant change | No significant change | Increased |

| Isoflurane Preconditioning | Significantly Increased | Significantly Increased | Not Applicable |

| Isoflurane + Ischemia | Significantly Increased | Significantly Increased | Increased (compared to isoflurane alone) |

Data synthesized from studies on spinal cord ischemic injury in rats. nih.gov

Transforming Growth Factor (TGF)-β / c-Jun N-terminal Kinase (JNK) Signaling

The neuroprotective effects of isoflurane post-conditioning against cerebral ischemia-reperfusion injury have been linked to the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway and the downstream c-Jun N-terminal Kinase (JNK) signaling pathway. mdpi.com

Studies in rat models of cerebral ischemia-reperfusion have shown that isoflurane post-conditioning leads to a reduction in infarct volume and improved neurobehavioral outcomes. mdpi.com These beneficial effects are associated with the regulation of the TGF-β pathway. Specifically, isoflurane post-conditioning has been found to upregulate the expression of TGF-β2 and its downstream effector, phosphorylated Smad3, in the hippocampus following ischemic injury. frontiersin.org The inhibition of this pathway has been shown to counteract the neuroprotective effects of isoflurane. frontiersin.org

The JNK signaling pathway, which can be activated by cellular stress and is involved in both apoptosis and cell survival, is a downstream target of TGF-β signaling. mdpi.com In the context of isoflurane post-conditioning, the regulation of the JNK pathway appears to be a crucial component of the observed neuroprotection. mdpi.com While the precise mechanisms of how this compound specifically modulates this pathway are still under investigation, the collective evidence points towards a significant role for the TGF-β/JNK axis in mediating the protective effects of isoflurane against ischemic brain damage.

Modulation of Apoptotic Regulatory Proteins (e.g., Bcl-2/Bax Ratio)

This compound influences neuronal survival by modulating the expression of key apoptotic regulatory proteins, particularly the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. A higher Bcl-2/Bax ratio is generally associated with cell survival, while a lower ratio promotes apoptosis.

Research has shown that exposure to isoflurane can lead to a decrease in the Bcl-2/Bax ratio, which is indicative of a pro-apoptotic effect. In studies using rat pheochromocytoma (PC12) cells and primary cortical neurons, treatment with isoflurane resulted in a significant decrease in the Bcl-2/Bax ratio by as much as 36%. nih.gov This effect was accompanied by other hallmarks of apoptosis, such as nuclear condensation and the activation of caspases 3 and 9. nih.gov

Conversely, isoflurane preconditioning has been shown to modulate these apoptotic proteins in a neuroprotective manner. nih.gov The differential effects appear to be dependent on the context and duration of exposure.

Table 2: Impact of Isoflurane on Bcl-2/Bax Ratio and Cell Viability

| Cell Type | Isoflurane Treatment | Change in Bcl-2/Bax Ratio | Outcome |

|---|---|---|---|

| PC12 Cells | 2.4% for 24h | Decreased by up to 36% | Increased cytotoxicity and apoptosis |

| Primary Cortical Neurons | 2.4% for 24h | Decreased | Increased cytotoxicity and apoptosis |

Data from in vitro studies on rat cells. nih.gov

Modulation of ATP-Regulated Potassium (KATP) Channels

The neuroprotective effects of isoflurane preconditioning are also mediated through the activation of ATP-regulated potassium (KATP) channels. These channels play a critical role in cellular protection by linking cellular metabolic state to membrane potential.

In a rat model of focal cerebral ischemia, preconditioning with isoflurane demonstrated a dose-dependent neuroprotective effect, as evidenced by reduced neurologic deficit scores and smaller brain infarct volumes. nih.gov This protective effect was abolished by the administration of glibenclamide, a KATP channel blocker, indicating the essential role of these channels in isoflurane-induced ischemic tolerance. nih.gov The activation of KATP channels by isoflurane is thought to contribute to neuronal hyperpolarization, which reduces excitability and subsequent excitotoxic damage during ischemia. mdpi.com

Protection Against Ischemia-Reperfusion Injury

This compound has demonstrated significant protective effects in various models of ischemia-reperfusion (I/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia.

In models of focal cerebral ischemia, isoflurane treatment during the ischemic period has been shown to significantly decrease the surge of infarct volume, edema, and intracerebral hemorrhage. researchgate.net This was associated with a reduced mortality rate and faster amelioration of locomotor dysfunction. researchgate.net The mechanisms underlying this protection are multifaceted and include the enhancement of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) expression. researchgate.net

Isoflurane post-conditioning has also been shown to be effective. In neonatal rats subjected to hypoxic-ischemic brain injury, post-conditioning with isoflurane reduced infarct volume. mdpi.comnih.gov The therapeutic window for this effect was found to be within the first 6 hours after the initial insult. nih.gov In intestinal I/R injury models, isoflurane anesthesia, particularly when combined with oxygen supplementation, reduced intestinal epithelial damage, limited permeability, and exerted anti-inflammatory effects, leading to improved survival rates. mdpi.comnih.gov

Table 3: Neuroprotective Effects of Isoflurane in Ischemia-Reperfusion Injury Models

| Model | Isoflurane Administration | Key Findings |

|---|---|---|

| Rat Focal Cerebral Ischemia | During ischemia (2%) | Decreased infarct volume, edema, and hemorrhage; Reduced mortality |

| Neonatal Rat Hypoxic-Ischemic Injury | Post-conditioning (1.5% and 2%) | Reduced infarct volume; Improved neurological outcome |

| Rat Intestinal Ischemia-Reperfusion | Anesthesia (with 100% O2) | Reduced epithelial damage and permeability; Anti-inflammatory effects; Improved survival |

Data compiled from various in vivo studies. mdpi.comnih.govresearchgate.netmdpi.comnih.gov

Neuroprotection in Peripheral Nerve Injury Models

The neuroprotective properties of this compound extend to the peripheral nervous system. In a murine model of sciatic nerve cut and repair, isoflurane conditioning was found to improve long-term functional recovery. nih.govnih.gov

Repeated daily administrations of isoflurane for 3 or 6 days following the nerve injury and repair promoted axonal and myelin regeneration. nih.govnih.gov This was evidenced by an increase in the number of axons, greater myelin width, and a decrease in the G-ratio (a measure of axonal myelination). nih.govnih.gov These histological improvements correlated with significantly improved evoked muscle force at 12 weeks post-injury, indicating a substantial functional recovery. nih.govnih.gov These findings suggest a neuroprotective role for isoflurane conditioning in enhancing the regenerative processes following peripheral nerve injury.

Role of Astrocytes in Buffering Neurotoxic Factors (e.g., pro-Brain Derived Neurotrophic Factor)

Astrocytes, a type of glial cell in the central nervous system, play a crucial role in mediating the neuroprotective effects of isoflurane by buffering neurotoxic factors, particularly pro-Brain Derived Neurotrophic Factor (proBDNF). Isoflurane can induce neuronal cell death by increasing the production of proBDNF, which then activates the p75 neurotrophin receptor (p75NTR) on neurons, leading to apoptosis. nih.gov

However, the presence of astrocytes significantly mitigates this neurotoxicity. nih.gov Astrocytes also express p75NTR and can sequester excess proBDNF from the synaptic environment. nih.gov In co-cultures of neurons and astrocytes, isoflurane-induced neuronal cell death was significantly reduced compared to neuronal cultures alone. anesthesiaexperts.com When p75NTR on astrocytes was knocked down, the protective effect was diminished, and isoflurane-induced neuronal death was augmented. anesthesiaexperts.com This indicates that astrocytes protect neurons by buffering the elevated levels of proBDNF induced by isoflurane, thereby preventing the activation of the pro-apoptotic p75NTR signaling cascade in neurons. nih.gov

Table 4: Astrocyte-Mediated Protection Against Isoflurane Neurotoxicity

| Culture Condition | Isoflurane Exposure (2%, 1h) | Neuronal Cell Death (Fold Increase) |

|---|---|---|

| Primary Neuronal Culture | Yes | 1.5 ± 0.7 |

| Neuronal-Astrocyte Co-culture | Yes | 1.0 ± 0.5 |

| Neuronal-Astrocyte Co-culture with Astrocyte p75NTR knockdown | Yes | 3.8 ± 3.1 |

Data from in vitro studies on mouse primary cultures. anesthesiaexperts.com

Age-Dependent Aspects of Neuroprotection

The neurobiological effects of isoflurane are profoundly influenced by the age and developmental stage of the brain. nih.gov Research indicates that the developing brain is significantly more vulnerable to the potential neurotoxic effects of general anesthetics compared to the mature brain. nih.gov For instance, studies have shown that isoflurane exposure can decrease the proliferation of progenitor cells in the dentate gyrus of young rats, an effect not observed in adult rats. nih.gov This suggests that the neuroprotective shield of isoflurane may be less effective or even absent during critical periods of brain development, a time when the nervous system is undergoing rapid synaptogenesis and maturation. nih.gov

Transient Nature of Neuroprotective Effects

While isoflurane can offer neuroprotection, particularly in the context of preconditioning against ischemic injury, evidence suggests these benefits may be transient. nih.govnih.gov The concept of isoflurane as a "double-edged sword" has emerged from findings that short exposures can induce protective mechanisms, whereas prolonged exposures can lead to neurotoxicity. nih.govnih.gov Studies using preconditioning models, where a short dose of isoflurane is administered before an injury like hypoxia-ischemia, have demonstrated reduced brain damage. nih.gov However, there are conflicting reports on whether this protection is sustained long-term. nih.gov Some research indicates that isoflurane preconditioning can attenuate brain loss for up to a month following an injury, while other findings highlight that longer exposure times (e.g., 3 to 6 hours) are associated with neuronal death, undermining the initial protective effects. nih.gov

Mechanisms of Neurotoxicity

Despite its protective potential, isoflurane exposure, especially in the developing brain, is linked to neurotoxic outcomes. nih.govmdpi.com Growing preclinical evidence from rodent and non-human primate models suggests that commonly used anesthetics, including isoflurane, can be neurotoxic to the developing brain, potentially leading to long-term neurological consequences. mdpi.com The mechanisms are multifaceted, involving the induction of programmed cell death and interference with critical neurodevelopmental processes.

Neuronal Apoptosis and Neurodegeneration in Developing Brains

A primary concern regarding isoflurane use in pediatric and obstetric settings is its potential to induce widespread neuronal apoptosis (programmed cell death) and neurodegeneration in the immature brain. nih.govmdpi.com Animal studies have demonstrated that exposure to isoflurane during key developmental windows can trigger the loss of neurons and oligodendrocytes. nih.govmdpi.com This anesthetic-induced apoptosis can disrupt normal brain circuit development and may be associated with later cognitive and behavioral abnormalities. nih.gov

The neurotrophin signaling pathway involving Brain-Derived Neurotrophic Factor (BDNF) is critical for neuronal survival and synapse development. This pathway, however, has a dual nature. Mature BDNF (mBDNF) promotes neuronal survival by binding to the TrkB receptor, while its precursor, proBDNF, can induce apoptosis by binding to the p75 neurotrophin receptor (p75NTR). nih.govnih.gov

Isoflurane can disrupt this delicate balance. nih.gov Research suggests that isoflurane exposure suppresses the release of tissue plasminogen activator (tPA), an enzyme required to convert proBDNF into mBDNF in the synaptic cleft. nih.gov This leads to an accumulation of proBDNF, which then preferentially activates the p75NTR signaling cascade. nih.gov Activation of p75NTR by proBDNF can trigger downstream pathways involving RhoA, a small GTPase that regulates the actin cytoskeleton, ultimately leading to synaptic loss and neuronal apoptosis. nih.gov

Table 1: Impact of Isoflurane on the BDNF/p75NTR Signaling Pathway

| Component | Normal Function | Effect of Isoflurane Exposure | Downstream Consequence |

| proBDNF | Precursor to mBDNF; can bind to p75NTR to induce apoptosis. nih.govnih.gov | Levels are elevated due to reduced cleavage. nih.gov | Increased activation of p75NTR. nih.gov |

| mBDNF | Binds to TrkB receptor to promote neuronal survival and synaptogenesis. nih.gov | Levels are reduced. nih.gov | Decreased pro-survival signaling. nih.gov |

| tPA | Converts proBDNF to mBDNF in the synaptic cleft. nih.gov | Release is suppressed. nih.gov | Reduced conversion of proBDNF to mBDNF. nih.gov |

| p75NTR | Receptor for proBDNF; activation can lead to apoptosis. nih.govnih.gov | Signaling is enhanced. nih.gov | Activation of RhoA and apoptotic pathways. nih.gov |

| TrkB | Receptor for mBDNF; activation promotes neuronal survival. nih.gov | Signaling is reduced due to lower mBDNF levels. nih.gov | Diminished neuroprotective effects. nih.gov |

The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.gov The ratio of these proteins is a critical determinant of cell fate.

Studies have shown that isoflurane exposure can shift this balance in favor of apoptosis. nih.govnih.gov Treatment with isoflurane has been observed to increase the expression and levels of the pro-apoptotic protein Bax while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govnih.gov This increased Bax/Bcl-2 ratio compromises the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. nih.gov Cytosolic cytochrome c then triggers the activation of a cascade of enzymes called caspases, including the initiator caspase-9 and the executioner caspase-3, which carry out the process of apoptosis. nih.govnih.gov

Table 2: Effect of Isoflurane on Key Apoptotic Regulators

| Regulator | Role in Apoptosis | Observed Effect of Isoflurane |

| Bax | Pro-apoptotic; promotes mitochondrial membrane permeabilization. nih.gov | mRNA and protein levels are increased. nih.govnih.gov |

| Bcl-2 | Anti-apoptotic; inhibits mitochondrial membrane permeabilization. nih.gov | mRNA and protein levels are decreased. nih.govnih.gov |

| Bax/Bcl-2 Ratio | A key determinant of apoptosis initiation. nih.gov | Ratio is increased, favoring apoptosis. nih.gov |

| Caspase-9 | Initiator caspase in the mitochondrial pathway. nih.gov | Activated following cytochrome c release. nih.gov |

| Caspase-3 | Executioner caspase; cleaves cellular substrates to execute apoptosis. nih.govnih.gov | Activated by isoflurane exposure. nih.govnih.gov |

Mitochondria are central to the neurotoxic effects of isoflurane. nih.gov Beyond their role in housing apoptotic regulators, mitochondria are the primary site of cellular energy production through the electron transport chain (ETC). Isoflurane can directly interfere with this process. nih.gov

Specifically, isoflurane has been shown to inhibit the activity of Complex I of the mitochondrial ETC. nih.govnih.gov This inhibition can lead to an increase in the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions. nih.govnih.gov While a low level of ROS can act as signaling molecules, excessive ROS production leads to oxidative stress, causing damage to cellular components, including the mitochondria themselves. nih.govfrontiersin.org This isoflurane-induced ROS accumulation can further damage mitochondria, facilitate the release of cytochrome c, and thereby amplify the apoptotic signal initiated by the altered Bax/Bcl-2 ratio. nih.gov

Table 3: Summary of Isoflurane's Effects on Mitochondrial Function

| Mitochondrial Process | Role | Effect of Isoflurane | Consequence |

| Electron Transport Chain (ETC) Complex I | Key entry point for electrons into the ETC for ATP production. nih.gov | Activity is inhibited. nih.govnih.gov | Impaired respiration and increased electron leakage. |

| Reactive Oxygen Species (ROS) Production | Byproducts of mitochondrial respiration; can cause oxidative damage at high levels. nih.gov | Production is enhanced. nih.govnih.gov | Oxidative stress, mitochondrial damage. frontiersin.org |

| Cytochrome c Release | A critical step in initiating the intrinsic apoptotic pathway. nih.gov | Release from mitochondria to cytosol is facilitated. nih.gov | Activation of caspase-9 and the downstream apoptotic cascade. nih.gov |

Impairment of Neurogenesis (Neural Stem Cell Proliferation and Viability)

Emerging evidence suggests that isoflurane can significantly impair neurogenesis, the process of generating new neurons, which is crucial for brain development and plasticity. This impairment is primarily observed through the inhibition of neural stem cell (NSC) proliferation and a potential reduction in their viability.

Studies on cultured rat embryonic neural stem cells have demonstrated that isoflurane, at clinically relevant concentrations, can inhibit their proliferation. nih.gov While isoflurane did not appear to directly kill these cells, it did lead to a decrease in their numbers over time due to reduced proliferation. nih.gov This suggests that this compound may contribute to a depletion of the neural stem cell pool, which could have long-term consequences for brain development and function. Further research in neonatal animal models has shown that isoflurane exposure can decrease the number of newly generated cells in the hippocampus, a brain region vital for learning and memory. nih.gov

| Parameter | Isoflurane Concentration | Observation | Source |

| NSC Proliferation | 1.4% and 2.8% | Reduced proliferation based on 5-ethynyl-2'-deoxyuridine (B1671113) incorporation. | nih.gov |

| NSC Viability | Not specified | No direct cell death observed. | nih.gov |

| Hippocampal Neurogenesis | Not specified | Decreased number of nascent cells in the tertiary dentate matrix. | nih.gov |

Downregulation of Akt-Glycogen Synthase Kinase 3β (GSK-3β) Signaling Pathway

The Akt-Glycogen Synthase Kinase 3β (GSK-3β) signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and differentiation. Research indicates that isoflurane can modulate this pathway, although the effects appear to be complex and potentially context-dependent.

Studies in rats have shown that brief exposure to isoflurane can lead to an increase in the phosphorylation of both Akt and GSK-3β. nih.govnih.gov Phosphorylation of GSK-3β at the inhibitory Ser9 residue typically leads to its inactivation. This inactivation of GSK-3β has been linked to neuroprotective effects in some contexts. However, the precise downstream consequences of this modulation by this compound on neuronal health and development remain to be fully elucidated. The impact of prolonged exposure to this compound on this pathway is also an area requiring further investigation.

| Protein | Change upon Isoflurane Exposure | Implication | Source |

| Phospho-Akt (Thr308) | Increased phosphorylation in the striatum. | Negative regulation of GSK3β. | nih.govnih.gov |

| Phospho-GSK3β (Ser9) | Increased phosphorylation in the striatum. | Inhibition of GSK3β activity. | nih.govnih.gov |

Excitatory Neurotransmitter Imbalance and Glutamate Neurotoxicity

Isoflurane is known to affect neurotransmission, and a key area of concern is its potential to disrupt the delicate balance of excitatory neurotransmitters, particularly glutamate. An excess of glutamate can lead to excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation.

Research suggests that isoflurane can inhibit the release of glutamate from nerve terminals. nih.gov This effect appears to be more potent for glutamate than for the inhibitory neurotransmitter GABA in several brain regions. nih.gov The mechanism for this inhibition may involve the disruption of mitochondrial function, as isoflurane has been shown to inhibit complex I of the mitochondrial respiratory chain, which is crucial for the energy-dependent processes of neurotransmitter release and recycling. nih.gov By limiting the availability of ATP, this compound could impair the ability of neurons to maintain proper glutamate homeostasis, potentially contributing to neurotoxicity under certain conditions.

| Neurotransmitter | Effect of Isoflurane | Brain Region | Source |

| Glutamate Release | Inhibited | Cortex, Hippocampus, Striatum, Spinal Cord | nih.gov |

| GABA Release | Inhibited (less potently than glutamate in most regions) | Cortex, Hippocampus, Striatum, Spinal Cord | nih.gov |

Concentration and Duration Dependent Effects on Neurotoxicity

The neurotoxic potential of isoflurane is critically dependent on both the concentration administered and the duration of exposure. Higher concentrations and longer exposure times are generally associated with a greater risk of neurotoxicity.

Studies in animal models have demonstrated a clear dose-response relationship for isoflurane-induced neurotoxicity. nih.gov For example, prolonged exposure (4 hours) to a clinically relevant concentration of isoflurane was found to cause neuronal cell death in neonatal rats, whereas a shorter exposure (1 or 2 hours) did not. nih.gov Similarly, increasing the concentration of isoflurane has been shown to increase caspase activation and apoptosis, key markers of cell death. nih.govnih.gov These findings underscore the importance of minimizing both the concentration and duration of this compound exposure, particularly in vulnerable populations such as infants and young children, to mitigate the risk of neurotoxicity.

| Isoflurane Concentration | Duration of Exposure | Observed Effect | Source |

| 1.4% | 2 hours | No significant neurocognitive impairment. | nih.gov |

| 1.4% | 4 hours | Impaired hippocampal function. | nih.gov |

| 0.6 MAC | 6 hours | Increased neuronal cell death and apoptotic activity. | nih.gov |

Advanced Research Methodologies and Experimental Models in R Isoflurane Research

In Vitro Experimental Paradigms

In vitro models provide a controlled environment to investigate the direct molecular and cellular effects of (R)-Isoflurane, free from the systemic complexities of a whole organism.

Neuron and Recombinant Receptor Electrophysiology (e.g., Patch-Clamp)

Whole-cell patch-clamp electrophysiology is a cornerstone technique for studying how this compound modulates the function of ion channels, which are key targets for anesthetic agents. smith.edu This method allows for the precise measurement of ion currents flowing across the cell membrane of individual neurons or cells expressing specific recombinant receptors.

Research has focused on the gamma-aminobutyric acid type A (GABA_A) receptor, a major inhibitory neurotransmitter receptor in the brain and a known target for many anesthetics. nih.govcapes.gov.br Studies using patch-clamp recordings on acutely dissociated rat cerebellar Purkinje neurons have investigated the stereoselective effects of isoflurane (B1672236) isomers. capes.gov.br At low, non-desensitizing concentrations of GABA, both S(+)-isoflurane and R(-)-isoflurane potentiate the GABA-induced chloride currents. capes.gov.br However, at clinically relevant concentrations, S(+)-isoflurane is a more potent potentiator than R(-)-isoflurane, demonstrating stereoselectivity. capes.gov.br

Further studies on recombinant GABA_A receptors expressed in cell lines like Human Embryonic Kidney (HEK293) cells allow for the investigation of specific receptor subunit combinations. nih.gov For example, research on α5β3γ2L receptors, which are prevalent in the hippocampus, has shown that mutations within the β3 subunit can reduce, but not eliminate, the modulatory effects of isoflurane. nih.gov By studying mutant receptors with altered gating properties, researchers have demonstrated that isoflurane can increase both the potency and efficacy of partial agonists at the GABA_A receptor, suggesting an effect on receptor gating mechanisms. nih.gov

| Preparation | Technique | Key Finding for this compound | Reference |

|---|---|---|---|

| Rat Cerebellar Purkinje Neurons | Whole-Cell Patch-Clamp | This compound potentiates GABA-induced currents, but is less potent than S(+)-isoflurane at anesthetic concentrations. | capes.gov.br |

| Recombinant α5β3γ2L GABA_A Receptors | Whole-Cell Patch-Clamp | A mutation in the β3 subunit (N265M) attenuates the modulatory effects of isoflurane. | nih.gov |

| Recombinant α1(L277A)β2γ2S GABA_A Receptors | Whole-Cell Patch-Clamp | Isoflurane enhances the efficacy of partial agonists, indicating an effect on receptor gating. | nih.gov |

Cell Culture Models (e.g., Primary Cortical Neurons, PC12 Cells, Neuronal-Astrocyte Co-cultures)

Cell culture models offer a platform to study the effects of this compound on neuronal viability, signaling pathways, and cell-to-cell interactions.

Primary Cortical Neurons: These cells, harvested directly from the cortex of embryonic or neonatal rodents, provide a model that closely resembles the in vivo environment. Studies have used primary mouse neurons to investigate isoflurane-induced endoplasmic reticulum (ER) stress and caspase activation. nih.gov Research showed that isoflurane treatment increased levels of ER stress markers and led to caspase-3 activation, effects that could be mitigated by an antagonist of ryanodine (B192298) receptors. nih.gov

PC12 Cells: This cell line, derived from a rat adrenal medulla pheochromocytoma, is widely used in neurobiological research because upon differentiation, these cells exhibit characteristics of sympathetic neurons, including the synthesis and storage of dopamine. nih.govnih.govnih.gov PC12 cells serve as a model to study neurotoxicity and neuroprotection, allowing researchers to assess the impact of substances on cell survival, neurite outgrowth, and protein expression. nih.govcapes.gov.br

Neuronal-Astrocyte Co-cultures: These models are critical for studying the interplay between neurons and astrocytes, the most abundant glial cell type in the central nervous system. Astrocytes play a vital role in supporting neuronal function and responding to injury. Co-culture systems allow for the investigation of how this compound might modulate the neuroprotective or inflammatory responses involving both cell types.

Biochemical and Molecular Assays (e.g., Western Blotting, TUNEL, MTT, LDH)

A variety of biochemical and molecular assays are employed to quantify the cellular responses to this compound exposure in culture models.

Western Blotting: This technique is used to detect and quantify specific proteins. For instance, studies have used Western blotting to measure the expression levels of proteins involved in apoptosis (e.g., activated caspase-3), cell survival (e.g., B-cell lymphoma-2), and inflammation (e.g., Interleukin-1β) following isoflurane treatment in rat brain tissue. plos.org It has also been used to assess markers of ER stress, such as C/EBP homologous protein (CHOP) and caspase-12, in primary neurons. nih.gov

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay is used to detect DNA fragmentation, a hallmark of apoptosis or programmed cell death. It helps to determine if this compound has a pro-apoptotic or anti-apoptotic effect under specific conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity and is often used as an indicator of cell viability. It can be used to assess whether this compound protects cells from or contributes to cell death in models of injury.

LDH (Lactate Dehydrogenase) Assay: LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged. Measuring LDH activity in the medium is a common method for quantifying cytotoxicity or cell lysis.

Fluorescence-Based Assays (e.g., 1-Aminoanthracene Displacement, Amplex Red for H2O2)

Fluorescence-based assays offer high sensitivity for detecting specific molecular interactions and cellular processes.

1-Aminoanthracene (AMA) Displacement: This assay is used to identify binding sites for anesthetic molecules on proteins. AMA is a fluorescent molecule that binds to hydrophobic pockets in proteins, such as serum albumin and firefly luciferase. Anesthetic molecules can displace AMA from these pockets, causing a change in fluorescence that can be used to quantify the binding affinity of the anesthetic.

Amplex Red for H2O2: The Amplex Red assay is a highly sensitive method for detecting hydrogen peroxide (H2O2), a key reactive oxygen species (ROS). nih.govthermofisher.comthermofisher.comsignosisinc.com In the presence of horseradish peroxidase, the Amplex Red reagent reacts with H2O2 to produce the highly fluorescent compound resorufin. nih.govsignosisinc.com This assay can be used to investigate whether this compound modulates the production of ROS in cell culture models, which is relevant to its potential role in oxidative stress and neuroprotection. nih.gov The assay's high sensitivity allows for the detection of picomole levels of H2O2. thermofisher.com

| Assay | Principle | Application in this compound Research | Reference |

|---|---|---|---|

| Western Blotting | Detects specific proteins using antibodies. | Quantifying levels of apoptotic, inflammatory, and ER stress proteins. | nih.govplos.org |

| TUNEL | Labels DNA strand breaks to identify apoptotic cells. | Assessing the pro- or anti-apoptotic effects of this compound. | |

| MTT | Measures metabolic activity as an indicator of cell viability. | Evaluating the impact of this compound on cell survival. | |

| LDH | Measures release of lactate (B86563) dehydrogenase to quantify cell death. | Determining the cytotoxicity of this compound. | |

| Amplex Red | Fluorogenic detection of hydrogen peroxide. | Investigating the role of this compound in modulating oxidative stress. | nih.govthermofisher.com |

In Vivo Experimental Models

In vivo models are indispensable for understanding the effects of this compound in the context of a complex, living organism, particularly for studying its potential therapeutic effects in neurological diseases.

Rodent Models of Hypoxic Ischemic Brain Injury, Stroke, and Trauma

Rodent models are extensively used to simulate human neurological conditions and to test the efficacy of potential neuroprotective agents like this compound.

Hypoxic-Ischemic (HI) Brain Injury: The Rice-Vannucci model is a commonly used method to induce HI brain injury in neonatal rodents, mimicking brain injury in human newborns. nih.gov This typically involves the unilateral ligation of the common carotid artery followed by exposure to a hypoxic environment. nih.govnih.gov Studies have shown that isoflurane administered after the HI insult can reduce infarct volume and long-term brain atrophy in neonatal rats. nih.gov The neuroprotective effects of isoflurane in these models may be mediated through signaling pathways such as the S1P/PI3K/Akt pathway. nih.govnih.gov

Stroke: The most common rodent model of focal ischemic stroke is the middle cerebral artery occlusion (MCAO) model. researchgate.netmednexus.org This can be achieved by inserting a filament into the internal carotid artery to block the origin of the MCA (intraluminal filament model) or by directly occluding the artery via a craniotomy (Tamura model). researchgate.netnih.gov These models allow for either permanent occlusion or transient occlusion followed by reperfusion. researchgate.net Research using the transient MCAO model in rats has shown that the duration of isoflurane anesthesia can impact the extent of ischemic brain damage and alter gene expression patterns related to inflammation and neuro-signaling. mdpi.com Other stroke models include the thromboembolic model, which involves injecting a clot, and the photothrombotic model, which uses a photosensitive dye and light to induce a clot. mednexus.orgnih.gov

Trauma: Rodent models of post-traumatic stress disorder (PTSD) have been used to investigate the effects of isoflurane on fear learning. nih.gov In the stress-enhanced fear learning (SEFL) model, rats are exposed to a stressor (e.g., foot shocks), and their subsequent fear response to a later, milder stimulus is quantified. nih.gov Studies have shown that isoflurane administered during the initial traumatic stressor can decrease this enhanced fear response, suggesting a potential role in preventing the consolidation of traumatic memories. nih.gov

Murine Models of Peripheral Nerve Injury

Research into the specific effects of this compound on peripheral nerve injury (PNI) is an emerging area. While studies have established experimental models using racemic isoflurane, the distinct role of the (R)-enantiomer is not yet fully characterized in the available literature. These models are crucial for exploring the neuroprotective or potential neurotoxic effects of the individual isomer on nerve repair and functional recovery.

A standard and widely used murine model is the sciatic nerve injury model. nih.govnih.gov In this model, adult rats or mice undergo a surgical procedure, typically under anesthesia, where the sciatic nerve is exposed at the mid-thigh level. The injury can be induced in several ways to mimic different clinical scenarios, such as:

Crush Injury: The nerve is compressed with fine forceps for a defined period.

Transection and Repair: The nerve is completely severed and then immediately repaired using microsurgical techniques. nih.govnih.gov

Following the injury, researchers can study the effects of anesthetic conditioning, where the anesthetic itself is investigated as a potential therapeutic agent. For instance, studies using racemic isoflurane have shown that repeated, short-duration exposure post-injury can promote axonal and myelin regeneration. nih.govresearchgate.net This leads to improved functional outcomes, which are assessed using a variety of measures over several weeks.

Key Outcome Measures in Murine PNI Models:

| Assessment Category | Specific Measurement | Description | Findings with Racemic Isoflurane | This compound Specific Findings |